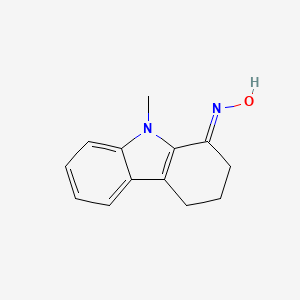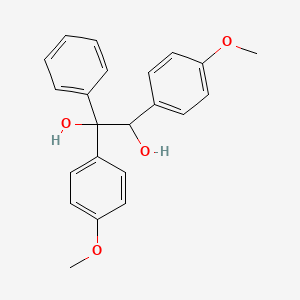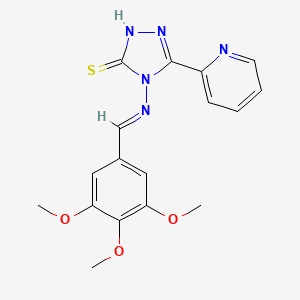![molecular formula C16H11NO2 B12007128 6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione CAS No. 22965-11-3](/img/structure/B12007128.png)
6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione is a heterocyclic compound with the molecular formula C16H11NO2. It is part of the indolobenzazepine family, which is known for its versatile medicinal properties, including anti-Alzheimer, anti-inflammatory, anticancer, antidiabetic, and antileishmanial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves the Fischer indole reaction. This reaction typically uses 2-nitrophenylacetyl acetoacetate and 1-benzyl-1-phenylhydrazine in acetic acid, delivering the desired compound in a multi-step process . Another method involves a palladium-induced cascade of N-cyclization and oxidative Heck reactions of o-alkynylanilines .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by palladium in the presence of hydrogen.
Reduction: Palladium-catalyzed hydrogenation in dry methanol is a common method.
Substitution: The compound can undergo substitution reactions, particularly involving the indole ring.
Common Reagents and Conditions
Oxidation: Palladium catalysts and hydrogen gas.
Reduction: Palladium catalysts and dry methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields a hydrogenated product, while substitution can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione has several scientific research applications:
Chemistry: Used as a scaffold for synthesizing other heterocyclic compounds.
Industry: Limited industrial applications due to its specialized nature, but it is used in research settings to develop new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves its interaction with molecular targets such as tubulin polymerase and cyclin-dependent kinases. These interactions inhibit the polymerization of tubulin and the activity of kinases, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Dihydroindolo 2,3-dbenzazepine-6(5H)-one : Known for its anticancer properties and inhibition of cyclin-dependent kinases .
- 7-Alkylidene-7,12-dihydroindolo[3,2-d]benzazepine-6(5H)-one : Synthesized via a palladium-induced cascade and studied as a sirtuin modulator .
Uniqueness
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
22965-11-3 |
|---|---|
Molekularformel |
C16H11NO2 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaene-15,16-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-12-6-3-5-11-9-8-10-4-1-2-7-13(10)17(14(11)12)16(15)19/h1-7H,8-9H2 |
InChI-Schlüssel |
YIOHEAHCPFGXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N3C4=C1C=CC=C4C(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)



![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
